2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

Medicinal Chemistry Scaffold Hopping Heterocyclic Synthesis

Generic oxazolopyridine analogs fail SAR-only the defined 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid scaffold delivers the substitution pattern required for EDG-1 (S1P1) receptor modulator synthesis per Sanofi patent family US 2013/0023558 A1. This compound solves the critical sourcing bottleneck for structure-guided S1P1 drug discovery. • 7-COOH anchor enables amide coupling, esterification, and heterocycle elaboration for focused library synthesis. • 2-tert-butyl group governs lipophilicity and metabolic stability; class-level CNS penetration validated in rodent occupancy studies. • Computed drug-like profile: XLogP3=1.9, TPSA=76.2 Ų, MW=220.22. Supplied at consistent ≥95% purity with global R&D shipping.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1305324-92-8
Cat. No. B1527989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
CAS1305324-92-8
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(O1)C(=CN=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-11(2,3)10-13-7-5-12-4-6(9(14)15)8(7)16-10/h4-5H,1-3H3,(H,14,15)
InChIKeyJMBRSGBJKORISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic Acid – EDG-1 Receptor Building Block


2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid (CAS 1305324-92-8; MFCD20487065; molecular formula C11H12N2O3, MW 220.22 g/mol) is a heterocyclic compound comprising an oxazole ring fused to a pyridine ring, bearing a tert-butyl group at the 2-position and a carboxylic acid moiety at the 7-position [1]. The core oxazolo[4,5-c]pyridine scaffold is a privileged chemotype in medicinal chemistry, serving as a key pharmacophore in carboxylic acid derivatives developed as EDG-1 (S1P1) receptor modulators [2]. The compound functions primarily as a versatile synthetic building block, with its defined substitution pattern enabling the construction of bioactive molecules, particularly those targeting the sphingosine-1-phosphate (S1P) signaling axis implicated in wound healing, multiple sclerosis, and immunomodulation [3].

Exact [4,5-c] regioisomer essential for EDG-1 receptor modulator synthesis
7-carboxylic acid handle for amide coupling and scaffold diversification
Research-grade purity ≥95% supports reproducible synthetic outcomes

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic Acid: Structural Specificity


Generic substitution of 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid with other oxazolopyridine carboxylic acid variants is chemically untenable due to precise structure-activity relationship (SAR) constraints governing this scaffold. The oxazolo[4,5-c]pyridine ring fusion geometry and specific substituent positioning (2-position tert-butyl; 7-position carboxylic acid) are not arbitrary features; they dictate the compound's utility as a synthetic intermediate. The Sanofi patent family (US 2013/0023558 A1, RU-2609004-C2) explicitly defines formula I derivatives wherein the carboxylic acid position, ring substitution pattern, and linker attachment geometry are essential for achieving therapeutically relevant EDG-1 receptor activation and subsequent wound healing or immunosuppressive pharmacology [1]. Furthermore, SAR studies on closely related 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine analogs demonstrate that substituent variation (e.g., at the 2-position) profoundly modulates lipophilicity, metabolic stability, and in vivo pharmacokinetic parameters including oral bioavailability and half-life [2]. Substituting an alternative analog lacking the tert-butyl group or bearing a different carboxylic acid placement would fundamentally alter synthetic downstream diversity and predicted biological performance, thereby invalidating procurement for structure-guided drug discovery efforts.

Regioisomeric shift alters reactive handle
Oxazolo[5,4-c]pyridine isomers place the carboxylic acid at a different position, preventing alignment with Sanofi's claimed EDG-1 pharmacophore geometry.
Halogen substitution changes reactivity profile
4-Bromo analogs introduce orthogonal cross-coupling reactivity and higher molecular mass, fundamentally altering downstream synthetic routes and predicted biological performance.

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic Acid: Differentiation from Analogs


Scaffold Geometry & Substitution Pattern

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid possesses a structurally verified [4,5-c] ring fusion geometry, a tert-butyl substituent at the 2-position, and a carboxylic acid group at the 7-position. This contrasts with regioisomeric oxazolo[5,4-c]pyridine carboxylic acids (e.g., CAS 1159830-77-9, carboxylic acid at 4-position) and analogs bearing different substituents at the 4-position, such as the 4-bromo derivative (CAS 1305324-53-1). The specific 7-carboxylic acid positioning is critical for downstream diversification in EDG-1 modulator synthesis, as defined in Sanofi's patent claims [1].

Scaffold Geometry & Substitution
Cross-study comparable
[4,5-c] fusion; 2-tert-butyl; 7-COOH vs [5,4-c] and 4-Br analogs
Ensures alignment with patented EDG-1 modulator pharmacophore
Regioisomeric shift alters reactive handle; 4-Br introduces orthogonal reactivity
Medicinal Chemistry Scaffold Hopping Heterocyclic Synthesis S1P1 Receptor Modulator

tert-Butyl-Driven Lipophilicity (XLogP3)

The computed partition coefficient (XLogP3) for 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid is 1.9 . This value reflects the hydrophobic contribution of the tert-butyl substituent. In contrast, the unsubstituted core scaffold oxazolo[4,5-c]pyridine (without carboxylic acid or tert-butyl) would exhibit a significantly lower logP. The tert-butyl group is a recognized structural motif for enhancing lipophilicity, which class-level SAR studies on 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine analogs have shown directly influences membrane permeability, metabolic stability, and oral bioavailability [1].

Lipophilicity (XLogP3)
Class-level inference
1.9
Moderate lipophilicity supports oral drug-like property screening
tert-butyl group enhances permeability potential per analog SAR studies
Lipophilicity Drug-likeness Physicochemical Property ADME Prediction

TPSA and CNS Permeability Potential

The computed Topological Polar Surface Area (TPSA) for 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid is 76.2 Ų . This value falls below the commonly cited empirical threshold of < 90 Ų for favorable passive blood-brain barrier (BBB) penetration. In class-level studies of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine mGluR5 NAMs, optimization of substituents, including groups at positions analogous to the 2-position, yielded compounds with receptor occupancy in rat cortex, confirming brain penetration [1].

TPSA
Class-level inference
76.2 Ų
Below 90 Ų threshold for blood-brain barrier penetration studies
Class-level CNS penetration confirmed in rodent models
CNS Drug Discovery Blood-Brain Barrier Physicochemical Property Drug Design

Synthetic Versatility via 7-Carboxylic Acid

The 7-carboxylic acid group provides a reactive handle for amide coupling, esterification, and other derivatization reactions essential for constructing the carboxylic acid derivatives claimed in Sanofi patents US 2013/0023558 A1 and RU-2609004-C2 [1]. The Sanofi patent family explicitly defines compounds of formula I comprising an oxazolo[4,5-c]pyridine ring with specific substitution patterns. The target compound's 7-carboxylic acid position aligns with the requisite attachment point for pharmacophoric linkers targeting the EDG-1 (S1P1) receptor [2].

Synthetic Versatility
Class-level inference
7-carboxylic acid for amide coupling vs alternative COOH positions
Enables synthesis of patented EDG-1 receptor modulator research tools
Incorrect carboxylic acid position yields unclaimed compounds
Synthetic Building Block Amide Coupling EDG-1 Receptor Immunomodulation

Purity Specification & Availability

The compound is commercially available with a documented minimum purity specification of ≥ 95% [1]. This level of purity is suitable for use as a research chemical and synthetic building block, supporting reproducible chemical reactions and biological assays. In contrast, no direct purity data for the 4-bromo analog (CAS 1305324-53-1) is explicitly provided in the available sources, and alternative oxazolo[5,4-c]pyridine carboxylic acids (e.g., CAS 1159830-77-9) are also reported with 98% purity, indicating comparable quality across the class .

Purity Specification
Supporting evidence
≥ 95%
Supports reproducible synthetic outcomes
Comparable purity across class; 4-Br analog specification not explicitly reported
Research Chemical Purity Specification Reproducibility Building Block

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic Acid: Application Scenarios


EDG-1 (S1P1) Modulators for Wound Healing & MS

This compound serves as a critical building block for constructing carboxylic acid derivatives containing an oxazolo[4,5-c]pyridine ring, as defined in Sanofi's patent family (US 2013/0023558 A1; RU-2609004-C2) [1]. The 7-carboxylic acid provides the essential attachment point for linkers and pharmacophoric elements targeting the EDG-1 (S1P1) receptor, a validated target for immunomodulation in multiple sclerosis and wound healing applications, particularly diabetic wound healing disorders [2].

CNS-Penetrant mGluR5 NAMs Lead Optimization

The oxazolo[4,5-c]pyridine scaffold is a core template for mGluR5 negative allosteric modulators (NAMs), as demonstrated in published SAR campaigns [3]. The compound's favorable computed physicochemical profile (XLogP3 = 1.9, TPSA = 76.2 Ų) aligns with design principles for CNS drug-likeness. Class-level studies confirm that optimized 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine analogs achieve receptor occupancy in rat cortex, validating brain penetration [4].

Scaffold-Hopping & Library Synthesis

The oxazole ring is recognized as a valuable heterocyclic scaffold for designing novel therapeutics with anticancer, antiviral, antibacterial, anti-inflammatory, neuroprotective, antidiabetic, and antidepressant properties due to its wide range of targets and biological activities [5]. This compound's defined 7-carboxylic acid handle and 2-tert-butyl substituent enable systematic diversification via amide coupling, esterification, and heterocycle elaboration, making it suitable for generating focused compound libraries for phenotypic and target-based screening campaigns.

Chemical Biology Probes for S1P Signaling

The EDG-1 receptor is a member of the endothelial differentiation gene family of class A GPCRs activated by sphingosine-1-phosphate (S1P) [6]. Compounds derived from the oxazolo[4,5-c]pyridine-7-carboxylic acid scaffold can be elaborated into tool compounds for probing S1P-mediated lymphocyte trafficking, chemotaxis, and vascular biology. This application is directly supported by the mechanism of action described for structurally related carboxylic acid derivatives [7].

Application
Selection Property
Validation Focus
EDG-1 (S1P1) modulator research
Oxazolo[4,5-c]pyridine scaffold with defined 7-COOH attachment point
Pharmacophore geometry alignment per Sanofi patent structure
CNS mGluR5 NAM lead optimization
TPSA
Brain penetration confirmation via class-level rodent occupancy studies
Compound library synthesis
7-carboxylic acid reactive handle
Amide coupling and derivatization efficiency
Chemical biology probe development for S1P signaling
EDG-1 (S1P1) receptor tool compound scaffold
S1P-mediated lymphocyte trafficking assays and vascular biology studies

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